molecular formula C12H15ClN2O2 B6344893 Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate CAS No. 37522-18-2

Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate

Cat. No.: B6344893
CAS No.: 37522-18-2
M. Wt: 254.71 g/mol
InChI Key: PNJVHCYPMOFLCH-PTNGSMBKSA-N
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Description

Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate typically involves the reaction of 2,3-dimethylphenylhydrazine with ethyl 2-chloroacetate. The reaction is carried out in an alkaline medium, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydrazone moiety can be oxidized to form corresponding azo compounds.

    Reduction Reactions: The compound can be reduced to form hydrazines.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted hydrazones.

    Oxidation: Formation of azo compounds.

    Reduction: Formation of hydrazines.

Scientific Research Applications

Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate involves its interaction with biological targets such as enzymes and receptors. The hydrazone moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can bind to specific receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and biological activity. The presence of the 2,3-dimethylphenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(2,3-dimethylphenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-4-17-12(16)11(13)15-14-10-7-5-6-8(2)9(10)3/h5-7,14H,4H2,1-3H3/b15-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJVHCYPMOFLCH-PTNGSMBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC(=C1C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=CC(=C1C)C)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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